molecular formula C21H22ClNO4 B118703 Dimethomorph CAS No. 110488-70-5

Dimethomorph

Cat. No.: B118703
CAS No.: 110488-70-5
M. Wt: 387.9 g/mol
InChI Key: QNBTYORWCCMPQP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dimethomorph is a systemic morpholine fungicide . Its primary target is the sterol (ergosterol) synthesis in fungi . Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts the integrity and function of these membranes .

Mode of Action

This compound inhibits the formation of oomycete cell walls . It interacts with its target, the ergosterol synthesis pathway, by inhibiting the conversion of lanosterol to ergosterol . This inhibition disrupts the cell wall membrane, leading to the decomposition of the sporangium wall and inducing pathogen death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting this pathway, this compound prevents the formation of ergosterol, a critical component of fungal cell membranes. This disruption leads to the breakdown of the cell wall and ultimately results in the death of the pathogen .

Pharmacokinetics (ADME Properties)

It is known that this compound is a systemic fungicide , which suggests that it is absorbed and distributed throughout the plant to provide protection against fungal pathogens.

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the pathogen. By inhibiting ergosterol synthesis, this compound disrupts the integrity of the fungal cell wall, leading to the decomposition of the sporangium wall and the death of the pathogen . In human cells, specifically Jurkat T cells, this compound has been shown to have potential immunotoxicity, even at low concentrations .

Biochemical Analysis

Biochemical Properties

Dimethomorph is a member of the morpholine group of fungicides . It interacts with various enzymes and proteins, disrupting fungal cell wall formation . This interaction inhibits the growth of fungi, making this compound an effective fungicide.

Cellular Effects

This compound has been shown to have effects on human Jurkat T cells, indicating potential immunotoxicity . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves disruption of fungal cell wall formation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to degrade rapidly in taro fields, with residues of the fungicide falling below the limit of quantitation within 14 days post-application . This indicates the product’s stability and degradation over time.

Dosage Effects in Animal Models

In animal models, this compound has been shown to be relatively non-toxic when administered acutely . At high doses (1000 mg/kg/day), decreased body weight gain was observed in both male and female rats .

Metabolic Pathways

This compound is involved in metabolic pathways that disrupt fungal cell wall formation . It interacts with enzymes that contribute to these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound, when applied as a foliar spray, penetrates the leaf surface and is translocated within the leaf, providing protectant action against plant pathogenic Phytophthora species and a number of downy mildew diseases of fruit, vegetables, and potatoes .

Subcellular Localization

Given its mode of action, it is likely to be localized in areas where it can effectively disrupt fungal cell wall formation

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethomorph is synthesized using 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials. The reaction involves the use of a copper and vanadium compound catalyst as an alkaline catalyst, which enables a high synthesis yield of over 93% . The process typically involves dissolving the reactants in a suitable solvent, followed by filtration and evaporation to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial process also includes steps for purification and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Dimethomorph undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions involving this compound typically occur at the aromatic ring, where substituents can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Dimethomorph has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the mechanisms of fungicidal action and to develop new fungicides with improved efficacy.

    Biology: Employed in studies investigating the effects of fungicides on plant pathogens and their resistance mechanisms.

    Medicine: Research on the potential use of this compound and its derivatives in treating fungal infections in humans and animals.

    Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.

Comparison with Similar Compounds

  • Flumorph
  • Pyrimorph
  • Iprovalicarb
  • Benthiavalicarb
  • Mandipropamid
  • Valifenalate

Properties

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice.

CAS No.

110488-70-5

Molecular Formula

C21H22ClNO4

Molecular Weight

387.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3

InChI Key

QNBTYORWCCMPQP-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC

SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC

Color/Form

Colorless to grey crystalline powder

density

Bulk density: 1318 kg/cu m (20 °C)

melting_point

127-148 °C
MP: 125-149 °C

110488-70-5

physical_description

Colorless odorless solid;  [Merck Index]

Pictograms

Environmental Hazard

shelf_life

Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight.

solubility

In water (mg/L at 20 °C): 81.1 at pH 4;  49.2 at pH 7;  41.8 at pH 9
Solubility (g/L at 20 deg ): acetone 50;  toluene 20;  methanol 20;  dichloromethane 500
Solubility in n-hexane 0.11;  methanol 39;  ethyl acetate 48.3;  toluene 49.5;  acetone 100;  dichloromethane (all for E,Z, in g/L)
Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3;  cyclohexanone, 27;  dichloromethane, 315;  dimethylformamide, 165;  n-hexane, 0.036;  methanol, 7.5;  toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1;  dimethylformamide, 272;  n-hexane, 0.076;  toluene 39.0;  dichloromethane 296;  ethyl acetate 39.9;  methanol 31.5

Synonyms

4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine
dimethomorph
dimethomorph, (E)-
dimethomorph, (E)-isomer
dimethomorph, (Z)-
dimethomorph, (Z)-isome

vapor_pressure

0.00000001 [mmHg]
Vapor pressure: (E)-isomer 9.7X10-4 mPa;  (Z) isomer 1.0X10-3 mPa (both at 25 °C)
7.39X10-6 mm Hg at 25 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-3',4'-dimethoxy benzophenone (6.29 g, 25 mmol), sodium tert.-amylate (5.50 g, 50 mmol), acetyl morpholine (23.90 g, 185 mmol), and anhydrous toluene (50 ml) were stirred under reflux for 8 hours. After cooling, the solution was washed twice with water, dried, and the toluene distilled off on a rotary evaporator. The viscous residue was stirred at 50° C. with diisopropyl ether (40 ml), whereupon the substance solidified. After it had cooled to room temperature, the crude product was crushed, filtered by suction, washed with diisopropyl ether (2×5 ml) and dried.
Quantity
6.29 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert.-amylate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6.92 g (25 mmol) 4-chloro-3',4'-dimethoxybenzophenone, 12.9 g (100 mmol) N-acetylmorpholine and 11.2 g (170 mmol) powdered potassium hydroxide (85%) were mixed well and allowed to stand at room temperature for 30 minutes, with occasional stirring. The viscous mass so obtained was then added to a vigorously stirred mixture of 100 ml water and 50 ml toluene. The toluene phase was dried and separated over a column containing 50 g silica gel using 150 ml each of 95:5, 90:10 and 80:20 toluene-acetone mixture as eluant. The fractions with an Rf value of 0.37 (Toluene/Acetone 7:3) were evaporated in a rotary evaporator, after which 0.8 g of the title compound were obtained by trituration with a little diisopropyl ether.
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Chloro-3', 4'-dimethoxybenzophenone (276.7 g; 1 mol), N-acetyl morpholine (387.6 g; 3 mol) and powdered sodium hydroxide (40.0 g; 1 mol) in n-octane (600 ml) were refluxed under stirring for 10 hours at a column internal temperature of 127° C. The refluxing condensate (3 l/h) was passed through a column packed with molecular sieves (4 A, 150 g). Subsequently, n-octane (450 ml) was distilled off and toluene (1 l) was added. The mixture was heated to 80° C. and extracted once with 500 ml water and twice with 250 ml water. The organic layer was separated, and dried by azeotropic distillation of a part of the solvent (125 ml) under reduced pressure. On cooling to room temperature, crystallisation already started. Under continuous stirring, 750 ml petroleum ether (bp. 58°-63° C.) was added over a period of 30 minutes. After standing overnight, the crystals were collected by vacuum filtration washed with toluene/petroleum ether (1:3; 400 ml) and dried. Yield: 268 g (69.1%). Mp.: 140°-152° C. The product was 98.1% pure and contained 0.9% of the original ketone. The mother liquor contained an additional 25.2 g of the title compound and 42.2 g of the original ketone. The water washings contained 207 g =1.6 mol N-acetyl morpholine.
Quantity
276.7 g
Type
reactant
Reaction Step One
Quantity
387.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1.6 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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